Sub-Nanomolar DPP7 Potency: Dab-boro-Nle (IC50 480 pM) vs. Talabostat (IC50 310 nM)
Dab-boro-Nle inhibits recombinant human DPP7 with an IC50 of 480 pM (0.48 nM), making it approximately 646-fold more potent against DPP7 than the broad-spectrum clinical-stage DPP inhibitor talabostat (DPP7 IC50 = 310 nM) [1]. This potency advantage translates to a substantially lower compound concentration required to achieve full target engagement, reducing the risk of off-target effects at higher concentrations [1].
| Evidence Dimension | DPP7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 480 pM (0.48 nM) |
| Comparator Or Baseline | Talabostat (Val-boro-Pro): 310 nM |
| Quantified Difference | ~646-fold more potent (Dab-boro-Nle vs. Talabostat) |
| Conditions | Recombinant human DPP7 enzyme assay; IC50 determination against five DPP family members (DPP7, DPP4, FAP, DPP8, DPP9) [1]; talabostat IC50 values from vendor biochemical profiling . |
Why This Matters
For researchers requiring selective DPP7 inhibition, Dab-boro-Nle's ~646-fold potency advantage over talabostat means that target engagement can be achieved at concentrations where talabostat's confounding off-target activities (DPP4, DPP8, DPP9) are negligible.
- [1] Shreder KR, Wong MS, Corral S, Yu Z, Winn DT, Wu M, Hu Y, Nomanbhoy T, Alemayehu S, Fuller SR, Rosenblum JS, Kozarich JW. Boro-norleucine as a P1 residue for the design of selective and potent DPP7 inhibitors. Bioorg Med Chem Lett. 2005 Oct 1;15(19):4256-60. PMID: 16084722. View Source
